

Germacradienol: A Technical Guide to its Physical and Chemical Properties

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Compound of Interest		
Compound Name:	Germacradienol	
Cat. No.:	B1257783	Get Quote

Germacradienol is a sesquiterpenoid alcohol that serves as a crucial intermediate in the biosynthesis of geosmin, the compound responsible for the characteristic earthy smell of soil.[1] [2] This technical guide provides an in-depth overview of the physical and chemical properties of **Germacradienol**, tailored for researchers, scientists, and drug development professionals.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of **Germacradienol**.



Property	Value	Source
Molecular Formula	C15H26O	[3][4]
Molecular Weight	222.37 g/mol	[3][5]
IUPAC Name	2-[(1R,2E,4S,7E)-4,8- dimethylcyclodeca-2,7-dien-1- yl]propan-2-ol	[3]
Synonyms	(1E,4S,5E,7R)-germacra- 1(10),5-dien-11-ol, (4S, 7R)- germacra-1 (10)E, 5E-diene- 11-ol	[3][6]
InChI	InChI=1S/C15H26O/c1-12-6-5-7-13(2)9-11-14(10-8-12)15(3,4)16/h6,9,11,13-14,16H,5,7-8,10H2,1-4H3/b11-9+,12-6+/t13-,14+/m0/s1	[3]
InChIKey	ZVZPKUXZGROCDB- IFRRKGDKSA-N	[3]
Normal Boiling Point (Predicted)	669.84 K	[5]
Enthalpy of Vaporization (Predicted)	66.18 kJ/mol	[5]
Enthalpy of Fusion (Predicted)	15.43 kJ/mol	[5]
Octanol/Water Partition Coefficient (logP, Predicted)	4.086	[5]
Water Solubility (log10WS, Predicted)	-4.60	[5]
Critical Temperature (Predicted)	Not Available	
Critical Pressure (Predicted)	2096.50 kPa	[5]



Kovats Retention Index (Standard non-polar)	1549, 1583	[3][7]
Kovats Retention Index (Standard polar)	2050, 2127	[3][8]

Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of **Germacradienol**.

Spectroscopic Technique	Key Findings
¹³ C NMR	The signal at 72.16 ppm is consistent with the presence of a tertiary alcohol (non-olefinic quaternary carbon).[6]
GC-MS	The mass spectrum shows a molecular ion $[M]^+$ at $m/z = 222$ and a base peak at $m/z = 59.[9]$

Biological Activity

Germacradienol has demonstrated a range of biological activities. It exhibits broad antimicrobial activities with Minimum Inhibitory Concentration (MIC) values between 12.5 and 25.0 μg/mL.[10] Additionally, it has shown cytotoxic activities against nine human cancer cell lines, with IC₅₀ values ranging from 21.0 to 83.5 μM.[10] It is also recognized as a signaling molecule between fungi and their host plants in ectomycorrhiza.[1]

Experimental Protocols Expression and Purification of Germacradienol Synthase

The biosynthesis of **Germacradienol** is catalyzed by the enzyme **Germacradienol** synthase. The recombinant protein can be expressed and purified using the following protocol, based on methodologies for the enzyme from Streptomyces coelicolor.



- Gene Amplification and Cloning: The gene encoding Germacradienol synthase (e.g., SCO6073) is amplified from S. coelicolor A3(2) genomic DNA via PCR.[6][11] The amplified gene is then cloned into an expression vector, such as pET, and transformed into an E. coli expression host like BL21(DE3).[6][12]
- Protein Expression: The E. coli culture is grown at 28–30°C and induced with 0.4 mM isopropyl β-D-1-thiogalactopyranoside (IPTG) for approximately 6 hours.[6] A significant portion of the expressed protein may be found in insoluble inclusion bodies.[6]
- Cell Lysis and Protein Solubilization: The cells are harvested by centrifugation and lysed. The inclusion bodies are collected and solubilized.[12]
- Protein Refolding and Purification: The solubilized protein is refolded and purified to homogeneity, often using affinity chromatography (e.g., Ni-NTA agarose resin if His-tagged).
 [12][13]

Enzyme Assay for Germacradienol Synthesis

The catalytic activity of the purified **Germacradienol** synthase is assessed by monitoring the conversion of farnesyl diphosphate (FPP) to **Germacradienol**.

- Reaction Mixture: The assay is typically performed in a buffer (e.g., 50 mM Tris-HCl, pH 7.5) containing the purified enzyme, the substrate FPP, and a divalent cation cofactor, typically 5 mM MgCl₂.[6][13]
- Incubation: The reaction mixture is incubated at 30-37°C for a defined period (e.g., 15-30 minutes).[9][13]
- Reaction Termination and Extraction: The reaction is terminated, and the products are extracted using an organic solvent such as ethyl acetate or pentane.[9][13]
- Kinetic Analysis: For determining steady-state kinetic parameters (k_cat and K_m), the reaction is performed with varying concentrations of FPP.[6] The full-length recombinant protein from S. coelicolor has a k_cat of $6.2 \pm 0.5 \times 10^{-3} \, \text{s}^{-1}$ and a K_m for FPP of $62 \pm 8 \, \text{nM}$.[6][14] The N-terminal domain alone exhibits a slightly lower k_cat of $3.2 \pm 0.4 \times 10^{-3} \, \text{s}^{-1}$ and a K_m of $115 \pm 14 \, \text{nM}$.[6][14]



GC-MS Analysis of Germacradienol

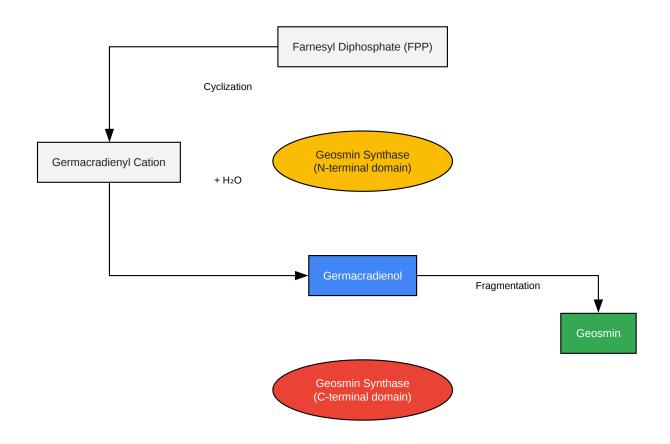
The extracted products from the enzyme assay are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify **Germacradienol**.

- Chromatographic Separation: The sample is injected into a GC equipped with a capillary column (e.g., HP5MS).[9] A temperature program is used to separate the components of the mixture.
- Mass Spectrometric Detection: The separated components are introduced into a mass spectrometer for detection.[9] Germacradienol is identified by its characteristic retention time and mass spectrum, which shows a molecular ion peak at m/z 222.[9]

Signaling Pathways and Experimental Workflows

The biosynthesis of **Germacradienol** is the initial step in the pathway leading to geosmin. The overall experimental workflow for its production and analysis is a multi-step process.

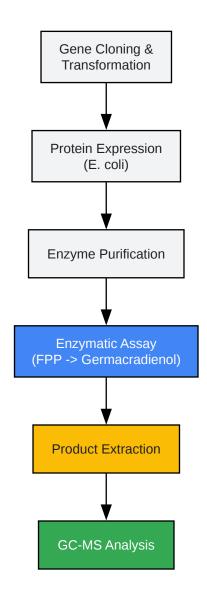




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Caption: Biosynthesis of **Germacradienol** and its conversion to Geosmin.





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Caption: Experimental workflow for the production and analysis of **Germacradienol**.

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